Potassium methoxide

Catalog No.
S657013
CAS No.
865-33-8
M.F
CH4KO
M. Wt
71.140 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium methoxide

CAS Number

865-33-8

Product Name

Potassium methoxide

IUPAC Name

potassium;methanolate

Molecular Formula

CH4KO

Molecular Weight

71.140 g/mol

InChI

InChI=1S/CH4O.K/c1-2;/h2H,1H3;

InChI Key

VXJPCEOTZNHHOA-UHFFFAOYSA-N

SMILES

C[O-].[K+]

solubility

Solubility in water: reaction

Synonyms

potassium methylate

Canonical SMILES

CO.[K]

The exact mass of the compound Potassium methanolate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: reaction. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium methoxide (CH3OK) is a highly active, unhindered primary alkoxide that functions as both a strong Lewis base and a potent nucleophile . Commercially available as a moisture-sensitive white powder or as a stable methanolic solution, it serves as a critical homogeneous catalyst for transesterification, dehydrohalogenation, and carbonylation reactions. Its high pKa (~15.2) and the large ionic radius of the potassium cation ensure excellent dissociation in polar aprotic and protic solvents [1]. In industrial procurement, potassium methoxide is prioritized over other alkoxides when workflows demand rapid kinetics, minimal steric hindrance for nucleophilic attack, and the generation of highly soluble potassium-based byproducts that prevent reactor fouling .

Substituting potassium methoxide with cheaper alternatives like sodium methoxide or potassium hydroxide frequently leads to process inefficiencies and yield penalties. While potassium hydroxide is a more economical base, its deprotonation generates stoichiometric water, triggering unwanted hydrolysis and saponification of esters that complicate downstream phase separation [1]. Conversely, while sodium methoxide is a standard industrial substitute, the smaller sodium cation forms tighter ion pairs and hard, insoluble sodium soaps that can cause severe emulsions and reactor fouling [2]. Furthermore, substituting with bulkier bases like potassium tert-butoxide eliminates the nucleophilic reactivity required for methoxylation and transesterification, proving that for dual base-nucleophile applications, potassium methoxide cannot be generically replaced without compromising reaction pathways [2].

Transesterification Efficiency and Saponification Resistance vs. Potassium Hydroxide

In base-catalyzed esterification workflows, the choice of catalyst directly dictates the ratio of desired methyl esters to unwanted soap byproducts. Potassium methoxide operates as a weak Lewis base toward esters, driving transesterification without generating water. In comparative optimization studies for biodiesel production at 50°C, potassium methoxide achieved a 95.8% conversion yield with only 0.75% wt soap formation [1]. In contrast, potassium hydroxide generates water upon reaction, which hydrolyzes triglycerides and significantly increases free fatty acid saponification, lowering the overall ester yield and complicating glycerol separation [1].

Evidence DimensionBiodiesel yield and soap byproduct formation
Target Compound Data95.8% yield with 0.75% wt soap (at 1.59 wt% catalyst loading)
Comparator Or BaselinePotassium hydroxide (KOH) (Higher soap formation, lower equilibrium conversion due to water generation)
Quantified DifferenceSignificant reduction in saponification and elevation of conversion equilibrium without water-induced hydrolysis
ConditionsCanola oil transesterification, 50°C, 4.5:1 methanol-to-oil molar ratio

Eliminating water generation prevents yield-destroying saponification, making this catalyst essential for high-purity ester and biodiesel manufacturing.

Ion-Pairing and Effective Basicity vs. Sodium Methoxide

The reactivity of an alkoxide is heavily dependent on the degree of dissociation between the metal cation and the alkoxide anion. Potassium methoxide features a larger potassium cation (ionic radius ~138 pm) compared to sodium methoxide (ionic radius ~102 pm) . This increased size reduces the electrostatic attraction within the crystal lattice and in solution, resulting in looser ion pairing. Consequently, the methoxide anion in CH3OK is more 'naked' and exhibits higher effective basicity and nucleophilicity in methanol and polar aprotic solvents . This allows potassium methoxide to accelerate reaction rates and elevate conversion equilibriums beyond what is achievable with equimolar sodium methoxide.

Evidence DimensionCationic radius and ion-pair dissociation
Target Compound DataPotassium cation radius ~138 pm (looser ion pairing, higher effective reactivity)
Comparator Or BaselineSodium methoxide (Na+ radius ~102 pm, tighter ion pairing)
Quantified Difference~35% larger cationic radius leading to enhanced anion availability and faster kinetics
ConditionsSolvated state in polar protic (methanol) or aprotic media

Looser ion pairing translates to faster reaction kinetics and allows for lower catalyst loadings in time-sensitive industrial syntheses.

Byproduct Processability and Emulsion Prevention vs. Sodium Methoxide

In large-scale continuous flow processes, the physical properties of reaction byproducts are as critical as the primary yield. When free fatty acids are present, alkoxide catalysts inevitably form small amounts of soap. Potassium methoxide produces potassium-based soaps ('soft soaps'), which are highly soluble in the reaction mixture and do not interfere with phase separation [1]. Conversely, sodium methoxide generates sodium-based 'hard soaps' that readily precipitate, stabilizing unwanted emulsions between the ester and glycerol phases and causing reactor fouling [1]. The facilitated formation of soluble potassium soaps ensures uninterrupted continuous processing and easier downstream purification.

Evidence DimensionByproduct (soap) solubility and phase separation efficiency
Target Compound DataForms highly soluble potassium soaps (prevents emulsion)
Comparator Or BaselineSodium methoxide (Forms insoluble sodium soaps that precipitate and cause emulsions)
Quantified DifferenceQualitative shift from emulsion-stabilizing hard precipitates to fully soluble soft soaps
ConditionsIndustrial-scale transesterification and downstream glycerol phase separation

Selecting the potassium salt prevents costly reactor downtime and phase-separation bottlenecks caused by insoluble byproduct precipitation.

Nucleophilic Profile and Steric Accessibility vs. Potassium tert-Butoxide

Reagent selection in organic synthesis often requires balancing basicity with nucleophilicity. While potassium tert-butoxide (KOtBu) is a stronger base, its bulky tertiary structure completely hinders its ability to act as a nucleophile . Potassium methoxide, being a primary alkoxide, offers an unhindered oxygen center, making it an exceptional nucleophile for SN2 displacements, etherifications, and additions to carbonyls. For procurement workflows requiring actual methoxy group incorporation rather than mere deprotonation, KOtBu is chemically unviable, making CH3OK the strict requirement .

Evidence DimensionSteric hindrance and nucleophilic capability
Target Compound DataPrimary alkoxide (minimal steric bulk, excellent SN2 nucleophile)
Comparator Or BaselinePotassium tert-butoxide (Tertiary alkoxide, severe steric hindrance, non-nucleophilic)
Quantified DifferenceBinary shift from a purely basic reagent (KOtBu) to a dual-action nucleophile/base (CH3OK)
ConditionsNucleophilic substitution (SN2) and carbonyl addition reactions

Buyers must procure potassium methoxide over bulkier bases when the synthetic route specifically requires the incorporation of a methoxy moiety.

Industrial Biodiesel Transesterification

Directly leveraging its ability to form soluble potassium soaps and avoid water generation, potassium methoxide is the premier catalyst for high-yield biodiesel production, particularly when avoiding the emulsions caused by sodium methoxide is critical for continuous flow reactors[1].

Methyl Formate and Carbonylation Synthesis

Utilizing its unhindered nucleophilic profile, potassium methoxide serves as an essential catalyst for the carbonylation of methanol with carbon monoxide to produce methyl formate, a process where bulky bases like KOtBu would fail to initiate the reaction [2].

Williamson Ether Synthesis and Demethylation/Methoxylation

Benefiting from its loose ion-pairing and high effective nucleophilicity, it is widely used in pharmaceutical and fine chemical manufacturing to synthesize methyl ethers and complex heterocyclic compounds via rapid SN2 displacement [2].

Physical Description

Liquid
WHITE-TO-YELLOW HYGROSCOPIC POWDER.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

70.98992123 g/mol

Monoisotopic Mass

70.98992123 g/mol

Flash Point

11 °C c.c.

Heavy Atom Count

3

Density

1.7 g/cm³

LogP

-0.74

Melting Point

No melting point; decomposes at >50 °C

UNII

45MYQ0GWGB

GHS Hazard Statements

Aggregated GHS information provided by 189 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 189 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 188 of 189 companies with hazard statement code(s):;
H228 (45.74%): Flammable solid [Danger Flammable solids];
H251 (97.87%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H290 (45.74%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (45.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (44.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

865-33-8

Wikipedia

Potassium methoxide

General Manufacturing Information

Methanol, potassium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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